4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide is an organic compound with the molecular formula C13H12BrN3O. It is a derivative of benzamide, featuring a bromine atom at the 4-position of the benzene ring and a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing safety measures for handling bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids .
Scientific Research Applications
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 4-bromo-N-(8-methyl-2-phenylimidazo(1,2-a)pyridin-3-yl)benzamide
- 4-bromo-N-(2-phenylimidazo(1,2-a)pyridin-3-yl)benzamide
Uniqueness
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide is unique due to its specific substitution pattern on both the benzene and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C13H12BrN3O |
---|---|
Molecular Weight |
306.16 g/mol |
IUPAC Name |
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C13H12BrN3O/c1-8-7-9(2)16-13(15-8)17-12(18)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,15,16,17,18) |
InChI Key |
XETMMFGTFSSYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)Br)C |
solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.